3-Thiazolidineethanol
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Overview
Description
3-Thiazolidineethanol is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological and pharmacological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiazolidineethanol can be synthesized through a one-pot multicomponent reaction involving primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction typically proceeds under mild conditions, yielding high purity and selectivity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and environmental sustainability. Techniques such as nano-catalysis and click reactions are utilized to improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Thiazolidineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidines .
Scientific Research Applications
3-Thiazolidineethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thiazolidineethanol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes . Additionally, its sulfur and nitrogen atoms enable it to form stable complexes with metal ions, influencing biochemical pathways .
Comparison with Similar Compounds
Thiazolidine-2-thione: Known for its antimicrobial properties.
2-Imino-1,3-dithiolane: Exhibits significant biological activity against microbial strains.
Uniqueness: 3-Thiazolidineethanol is unique due to its specific combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties and makes it a versatile compound for various applications .
Properties
CAS No. |
98896-97-0 |
---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-3-yl)ethanol |
InChI |
InChI=1S/C5H11NOS/c7-3-1-6-2-4-8-5-6/h7H,1-5H2 |
InChI Key |
OWVZJBQLZUPHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCO |
Origin of Product |
United States |
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